BAY-293 HCl
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Overview
Description
BAY-293 is a novel potent sos1 inhibitor, blocking ras activation via disruption of the ras-sos1 interaction
Scientific Research Applications
1. Potential in Cancer Treatment
BAY-293 HCl has been studied for its potential in treating cancer. Specifically, it has been tested for its synergistic effects with cellular modulators to increase efficacy in treating primary non-small lung cancer cells. This compound, a pan-KRAS inhibitor, impairs the interaction of GTP-loading SOS1 with KRAS, which is significant given KRAS's frequent mutation in tumors. These studies suggest that this compound, in combination with other compounds, could be a promising avenue for cancer treatment strategies (Plangger et al., 2021).
2. Role in Inflammatory Responses
Another notable application of a related compound, BAY 11-7082, has been identified in the context of inflammatory responses. This compound inhibits IκBα phosphorylation and affects the MyD88-dependent signalling network by targeting the ubiquitin system. This finding could have significant implications for the drug's role in inflammatory diseases and its potential use in relevant treatments (Strickson et al., 2013).
3. Impact on Cell Biology and Genetics
Research involving the human embryonic kidney 293 cell line (HEK 293) has shown that genome dynamics in this cell line are sensitive to cell biology manipulations, such as transformation and stable clone generation. This research aids in understanding the response of these cells to various manipulations, which is critical in biotechnology and cell biology (Lin et al., 2014).
4. Insights into Statistical Analysis Methods
The use of Bayesian statistical methods, as seen in studies using the term "Bayes" in their titles, has shown significant relevance in clinical research and other scientific fields. These methods, which adapt to information accruing during research, are crucial for efficient data analysis and interpretation in complex experiments (Dienes, 2014).
Properties
Molecular Formula |
C25H30Cl2N4O2S |
---|---|
Molecular Weight |
521.501 |
IUPAC Name |
(R)-6,7-Dimethoxy-2-methyl-N-(1-(4-(2-((methylamino)methyl)phenyl)thiophen-2-yl)ethyl)quinazolin-4-amine dihydrochloride |
InChI |
InChI=1S/C25H28N4O2S.2ClH/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25;;/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29);2*1H/t15-;;/m1../s1 |
InChI Key |
YVZXBZFITFWOMP-QCUBGVIVSA-N |
SMILES |
C[C@@H](NC1=C2C=C(OC)C(OC)=CC2=NC(C)=N1)C3=CC(C4=CC=CC=C4CNC)=CS3.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY-293; BAY 293; BAY293; BAY-293 HCl; BAY-293 hydrochloride; BAY-293 dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.